BQU57
BQU57
BQU57 is an inhibitor of the Ras-like GTPases RalA and RalB. It binds to RalB when RalB is bound to GDP with a Kd value of 7.7 µM, as determined by isothermal titration calorimetry (ITC). BQU57 (10 µM) decreases RalA and RalB activity in H2122 and H358 cells. It also inhibits colony formation of Ral-dependent H2122 and H358 cells (IC50s = 2 and 1.3 µM, respectively) but not Ral-independent H460 and Calu-6 cells. BQU57 (10, 20, and 50 mg/kg per day) decreases RalA and RalB, but not Ras or RhoA, activity and reduces tumor growth in a dose-dependent manner in an H2122 mouse xenograft model.
BQU57 is a GTPase Ral inhibitor. The Ras-like GTPases RalA and RalB are important drivers of tumour growth and metastasis. Chemicals that block Ral function would be valuable as research tools and for cancer therapeutics. The binding of the RBC8 derivative BQU57 to RalB was confirmed by isothermal titration calorimetry, surface plasmon resonance and H-(15)N transverse relaxation-optimized spectroscopy (TROSY) NMR spectroscopy. RBC8 and BQU57 show selectivity for Ral relative to the GTPases Ras and RhoA and inhibit tumour xenograft growth to a similar extent to the depletion of Ral using RNA interference. The utility of structure-based discovery for the development of therapeutics for Ral-dependent cancers.
BQU57 is a GTPase Ral inhibitor. The Ras-like GTPases RalA and RalB are important drivers of tumour growth and metastasis. Chemicals that block Ral function would be valuable as research tools and for cancer therapeutics. The binding of the RBC8 derivative BQU57 to RalB was confirmed by isothermal titration calorimetry, surface plasmon resonance and H-(15)N transverse relaxation-optimized spectroscopy (TROSY) NMR spectroscopy. RBC8 and BQU57 show selectivity for Ral relative to the GTPases Ras and RhoA and inhibit tumour xenograft growth to a similar extent to the depletion of Ral using RNA interference. The utility of structure-based discovery for the development of therapeutics for Ral-dependent cancers.
Brand Name:
Vulcanchem
CAS No.:
1637739-82-2
VCID:
VC0521932
InChI:
InChI=1S/C16H13F3N4O/c1-8-12-13(9-3-5-10(6-4-9)16(17,18)19)11(7-20)14(21)24-15(12)23(2)22-8/h3-6,13H,21H2,1-2H3
SMILES:
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(F)(F)F)C
Molecular Formula:
C16H13F3N4O
Molecular Weight:
334.30 g/mol
BQU57
CAS No.: 1637739-82-2
Cat. No.: VC0521932
Molecular Formula: C16H13F3N4O
Molecular Weight: 334.30 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | BQU57 is an inhibitor of the Ras-like GTPases RalA and RalB. It binds to RalB when RalB is bound to GDP with a Kd value of 7.7 µM, as determined by isothermal titration calorimetry (ITC). BQU57 (10 µM) decreases RalA and RalB activity in H2122 and H358 cells. It also inhibits colony formation of Ral-dependent H2122 and H358 cells (IC50s = 2 and 1.3 µM, respectively) but not Ral-independent H460 and Calu-6 cells. BQU57 (10, 20, and 50 mg/kg per day) decreases RalA and RalB, but not Ras or RhoA, activity and reduces tumor growth in a dose-dependent manner in an H2122 mouse xenograft model. BQU57 is a GTPase Ral inhibitor. The Ras-like GTPases RalA and RalB are important drivers of tumour growth and metastasis. Chemicals that block Ral function would be valuable as research tools and for cancer therapeutics. The binding of the RBC8 derivative BQU57 to RalB was confirmed by isothermal titration calorimetry, surface plasmon resonance and H-(15)N transverse relaxation-optimized spectroscopy (TROSY) NMR spectroscopy. RBC8 and BQU57 show selectivity for Ral relative to the GTPases Ras and RhoA and inhibit tumour xenograft growth to a similar extent to the depletion of Ral using RNA interference. The utility of structure-based discovery for the development of therapeutics for Ral-dependent cancers. |
|---|---|
| CAS No. | 1637739-82-2 |
| Molecular Formula | C16H13F3N4O |
| Molecular Weight | 334.30 g/mol |
| IUPAC Name | 6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
| Standard InChI | InChI=1S/C16H13F3N4O/c1-8-12-13(9-3-5-10(6-4-9)16(17,18)19)11(7-20)14(21)24-15(12)23(2)22-8/h3-6,13H,21H2,1-2H3 |
| Standard InChI Key | IJCMHHSFXFMZAI-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(F)(F)F)C |
| Canonical SMILES | CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(F)(F)F)C |
| Appearance | Solid powder |
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